Product packaging for N-[2-fluoro-5-[[3-[2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]amino]phenyl]-1,3-dimethyl-1H-Pyrazole-5-carboxamide(Cat. No.:CAS No. 319460-94-1)

N-[2-fluoro-5-[[3-[2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]amino]phenyl]-1,3-dimethyl-1H-Pyrazole-5-carboxamide

Cat. No.: B1664415
CAS No.: 319460-94-1
M. Wt: 467.5 g/mol
InChI Key: JXSVVZKPEDIRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Receptor Tyrosine Kinase Inhibition Studies

Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that play crucial roles in mediating cell growth, differentiation, metabolism, and angiogenesis. Dysregulation of RTK activity is frequently implicated in various pathological conditions, including cancer and proliferative disorders. Consequently, RTKs represent important targets for pharmacological intervention. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR or FLK-1, is a prominent member of the RTK family that is critically involved in angiogenesis, the process of new blood vessel formation. VEGFR2 activation by its ligand, Vascular Endothelial Growth Factor (VEGF), triggers a cascade of intracellular signaling events essential for endothelial cell proliferation, migration, and survival. Inhibition of VEGFR2 signaling has therefore been a major focus in the development of anti-angiogenic therapies.

AG-13958 is characterized as a potent antagonist of VEGFR2. Its mechanism of action involves directly inhibiting the kinase activity of VEGFR2, thereby disrupting the downstream signaling pathways that promote angiogenesis nih.govmrc.ac.uk. This specific targeting of VEGFR2 positions AG-13958 as a key compound in the study of RTK inhibition and its implications for vascular biology and disease.

Overview of AG-13958's Significance as a Research Agent

The significance of AG-13958 as a research agent stems from its high potency and selectivity, enabling precise investigations into VEGFR2-mediated biological processes. Chemically, AG-13958 has a formal name of N-[2-fluoro-5-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]amino]phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide, with a molecular formula of CHFNO and a formula weight of 467.5 nih.govmrc.ac.uknih.gov. Its CAS number is 319460-94-1 nih.govmrc.ac.uk.

Research findings have quantitatively demonstrated AG-13958's inhibitory capabilities. It exhibits a dissociation constant (K) of 0.3 nM against VEGFR2, indicating a very high affinity for its target nih.govmrc.ac.uk. Furthermore, AG-13958 effectively inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) induced by VEGF, with an inhibitory concentration 50 (IC) value of 0.31 nM nih.govmrc.ac.uk. These low nanomolar values underscore its remarkable potency in disrupting VEGFR2 signaling at the cellular level.

The detailed research findings regarding AG-13958's chemical properties and biological activity are summarized in the following tables:

Table 1: Chemical Properties of AG-13958

PropertyValue
Formal NameN-[2-fluoro-5-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]amino]phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide nih.govmrc.ac.uk
Molecular FormulaCHFNO nih.govmrc.ac.uknih.gov
Formula Weight467.5 nih.govmrc.ac.uk
CAS Number319460-94-1 nih.govmrc.ac.uk

Table 2: Biological Activity of AG-13958

Target/AssayValue
VEGFR2 (K)0.3 nM nih.govmrc.ac.uk
VEGF-induced HUVEC proliferation (IC)0.31 nM nih.govmrc.ac.uk

Beyond its utility in fundamental research on angiogenesis and RTK signaling, AG-13958 has also progressed into clinical development, notably for the treatment of choroidal neovascularization associated with age-related macular degeneration (AMD). This progression highlights its potential as a therapeutic agent and further solidifies its importance as a compound of interest in advanced biological research, serving as a valuable probe for understanding and modulating complex biological pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22FN7O B1664415 N-[2-fluoro-5-[[3-[2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]amino]phenyl]-1,3-dimethyl-1H-Pyrazole-5-carboxamide CAS No. 319460-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-fluoro-5-[[3-(2-pyridin-2-ylethenyl)-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN7O/c1-16-13-25(34(2)33-16)26(35)30-24-15-19(7-10-21(24)27)29-18-6-9-20-22(31-32-23(20)14-18)11-8-17-5-3-4-12-28-17/h3-15,29H,1-2H3,(H,30,35)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSVVZKPEDIRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)NC3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953842
Record name N-[2-Fluoro-5-({3-[2-(pyridin-2-yl)ethenyl]-2H-indazol-6-yl}amino)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319460-94-1
Record name N-[2-Fluoro-5-({3-[2-(pyridin-2-yl)ethenyl]-2H-indazol-6-yl}amino)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Mechanistic Characterization of Ag 13958

Specificity and Engagement with Primary Molecular Targets

AG-13958 exhibits specific engagement with primary molecular targets, notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and, through investigations, has shown interaction with Platelet-Derived Growth Factor Receptor alpha (PDGFRα).

AG-13958 functions as an antagonist of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) caymanchem.com. VEGFR2, also known as KDR, is a crucial glycoprotein (B1211001) receptor on endothelial cells that mediates the pro-angiogenic effects of Vascular Endothelial Growth Factor (VEGF) mdpi.comvulcanchem.commdpi.com. Upon binding to VEGF, VEGFR2 undergoes autophosphorylation, initiating a cascade of intracellular signaling events vital for angiogenesis, including endothelial cell proliferation, migration, survival, and vascular permeability mdpi.comvulcanchem.com.

AG-13958 potently inhibits VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) caymanchem.com. Small-molecule inhibitors of VEGFR2, like AG-13958, commonly target the ATP binding site of the receptor, thereby competing with ATP for binding mdpi.com. This mechanism disrupts the receptor's catalytic activity, which is essential for its role in supporting tumor growth and metastasis by inhibiting new blood vessel formation mdpi.com. In studies involving hypertrophic chondrocytes, AG-13958 was identified as an inhibitor of phosphate-induced ERK1/2 phosphorylation, demonstrating its cellular activity at concentrations consistent with its reported inhibitory potency nih.gov.

Beyond VEGFR2, AG-13958 has been investigated for its potential interactions with other kinase receptors. A molecular modeling study specifically screened AG-13958 for its interaction with human intracellular Platelet-Derived Growth Factor Receptor alpha (PDGFRα) nih.gov. PDGFRα is a cell surface receptor tyrosine kinase involved in regulating cell proliferation, migration, and angiogenesis through its downstream signaling pathways nih.govfrontiersin.org. Inhibition of PDGFRα can lead to a reduction in various types of cancer nih.gov. The molecular docking analysis indicated a strong interaction between AG-13958 and PDGFRα nih.gov.

Interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Enzymatic Inhibition Kinetics and Biophysical Characterization

The inhibitory potency of AG-13958 has been quantified through the determination of its inhibition constants and half-maximal inhibitory concentrations.

AG-13958 demonstrates high inhibitory potency against its primary target, VEGFR2. Its inhibition constant (Ki) for VEGFR2 is reported as 0.3 nM caymanchem.com. Furthermore, AG-13958 inhibits VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with a half-maximal inhibitory concentration (IC50) of 0.31 nM caymanchem.com. In the context of its interaction with PDGFRα, a molecular modeling study reported a Ki value of 1.21 x 10-8 M, which translates to 12.1 nM nih.gov.

Table 1: Inhibitory Potency of AG-13958

TargetParameterValueUnitReference
VEGFR2Ki0.3nM caymanchem.com
HUVEC Proliferation (VEGF-induced)IC500.31nM caymanchem.com
PDGFRαKi12.1nM nih.gov

Small-molecule VEGFR2 inhibitors typically exert their effects by binding to the ATP binding site of the receptor mdpi.com. The catalytic domain of VEGFR2 shares similarities with other ATP-utilizing receptors, often leading to multi-target inhibition mdpi.com. The effectiveness of kinase inhibitors, as measured by IC50 values, can be influenced by ATP concentration, implying a competitive binding mechanism at the ATP site wiley-vch.de. While AG-13958 is known to antagonize VEGFR2 and inhibit its activity by targeting the ATP binding site caymanchem.commdpi.com, specific detailed analyses of substrate-dependent conformational regulation of VEGFR2 by AG-13958 are not explicitly detailed in the provided search results. However, the general mechanism of Type I kinase inhibitors, which bind to the active site and can form hydrogen bonds with the receptor, is relevant to understanding such interactions mdpi.com.

Determination of Inhibitory Potency (e.g., K<sub>i</sub> values)

Downstream Signaling Pathway Modulation

The inhibition of VEGFR2 by AG-13958 leads to the modulation of several critical downstream signaling pathways. Activation of VEGFR2 normally triggers a cascade involving various signaling molecules, including VRASP, PLCγ, ScK, Cdc42, Src, and PI3K mdpi.com. These molecules collectively regulate essential cellular processes such as cell migration, proliferation, survival, and permeability through their interactions with pathways like ERK, p38MAPK, and Akt/PKE mdpi.com.

Specifically, the binding of VEGF to VEGFR2 typically results in receptor dimerization and subsequent activation of the PLCγ; PKC-Raf kinase-MEK-mitogen-activated protein kinase (MAPK) pathway, which is crucial for DNA synthesis and cell growth vulcanchem.com. Additionally, the activation of the phosphatidylinositol 3'-kinase (PI3K)-Akt pathway promotes endothelial cell survival, while PI3K, FAK, and p38 MAPK are implicated in cell migration signaling vulcanchem.com. AG-13958 has been shown to directly impact these pathways by inhibiting phosphate-induced pERK1/2 phosphorylation and caspase-9 cleavage in hypertrophic chondrocytes, indicating its role in modulating both proliferative and apoptotic signals downstream of VEGFR2 nih.gov. Similarly, the inhibition of PDGFRα, as suggested by docking studies with AG-13958, would lead to the inactivation of downstream signaling pathways that control cell proliferation, migration, and angiogenesis nih.gov.

Influence on VEGF-Mediated Intracellular Cascades

AG-13958 functions primarily as an antagonist of VEGFR2, demonstrating high affinity with a reported inhibition constant (K_i_) of 0.3 nM assaygenie.comuniprot.org. This inhibitory action extends to the cellular level, where AG-13958 effectively inhibits VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC_50_ value of 0.31 nM assaygenie.comuniprot.org.

The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR2 on the surface of endothelial cells typically leads to receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain of VEGFR2. This event initiates the activation of multiple downstream signaling cascades crucial for angiogenesis, including endothelial cell proliferation, migration, and tube formation wikipathways.orgfrontiersin.orgnih.gov. By inhibiting VEGFR2, AG-13958 blocks this initial receptor activation, thereby disrupting the subsequent signal transduction within the VEGF pathway and inhibiting neovascularization broadinstitute.org.

The efficacy of AG-13958 in disrupting VEGF-mediated cascades underscores its potential in conditions characterized by pathological angiogenesis, such as choroidal neovascularization associated with age-related macular degeneration (AMD) broadinstitute.orgscbt.comncats.ioresearchgate.net.

Table 1: Key Inhibitory Parameters of AG-13958

Target/Cell TypeParameterValueReference
VEGFR2K_i0.3 nM assaygenie.comuniprot.org
VEGF-induced HUVEC proliferationIC_50_0.31 nM assaygenie.comuniprot.org

Interplay with Related Kinase Signaling Networks (e.g., AKT1, MAPK14 in comparative studies)

The VEGFR2 signaling pathway is intricately linked to several other critical intracellular kinase networks, including the PI3K/AKT/mTOR pathway and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway wikipathways.orgfrontiersin.orgnih.gov. AG-13958, by specifically targeting VEGFR2, indirectly influences these downstream signaling components.

Upon activation by VEGF, VEGFR2 initiates a cascade that leads to the activation of the PI3K-AKT-mTOR signaling pathway. This pathway is a central regulator of cell survival, proliferation, and anti-apoptotic functions in endothelial cells wikipathways.orgfrontiersin.org. Therefore, the inhibition of VEGFR2 by AG-13958 is expected to attenuate the activation of AKT1 (also known as RAC-alpha serine/threonine-protein kinase) and its downstream effectors within this network, thereby impacting cellular processes dependent on this axis. AKT1 is a key oncogenic kinase activated by phosphorylation at Thr308 and Ser473, playing roles in metabolism, proliferation, and cell survival assaygenie.comuniprot.orgdntb.gov.ua.

Similarly, VEGFR2-mediated signaling also activates the p38 MAPK pathway, with MAPK14 (p38α) being a prominent member of this family wikipathways.orgnih.gov. The p38 MAPK pathway plays a crucial role in endothelial cell migration and actin polymerization, essential processes in angiogenesis wikipathways.orgnih.gov. As a serine/threonine kinase, MAPK14 is activated by various extracellular stimuli and phosphorylates a wide range of proteins, regulating gene expression and protein turnover nih.govuniprot.org. By inhibiting VEGFR2, AG-13958 would consequently reduce the activation of MAPK14 and its downstream signaling, thereby affecting cellular responses such as migration that are dependent on this pathway.

While AG-13958's primary and direct target is VEGFR2, its inhibitory effect on this receptor consequently modulates the activity of these related kinase signaling networks. Research into the broader implications of VEGFR2 inhibition often examines the resulting impact on these interconnected pathways, highlighting the indirect yet significant interplay of AG-13958's action within the complex cellular signaling landscape.

In Vitro Cellular and Biochemical Studies of Ag 13958

Effects on Cellular Proliferation and Viability in Diverse Cell Models

AG-13958 demonstrates inhibitory effects on cell proliferation and impacts viability in both endothelial and malignant cell lines.

AG-13958 has been shown to effectively inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF). Specifically, it exhibits an inhibition constant (K_i) of 0.3 nM against VEGFR2 caymanchem.com. The inhibitory concentration 50% (IC50) for VEGF-induced HUVEC proliferation is reported as 0.31 nM caymanchem.com. This compound also inhibits the migration of HUVECs in vitro medchemexpress.com. Endothelial cell proliferation is a critical process in angiogenesis, and its inhibition is often utilized as a proxy for anti-angiogenic activity in high-throughput analyses plos.org.

Table 1: Inhibitory Effects of AG-13958 on Endothelial Cell Proliferation

Cell TypeTargetK_i (nM)IC50 (nM) (VEGF-induced proliferation)
HUVECsVEGFR20.3 caymanchem.com0.31 caymanchem.com

AG-13958's impact on malignant cell lines has been explored, notably within the context of non-small cell lung cancer (NSCLC). In a high-throughput drug screen evaluating kinase inhibitors, AG-13958, functioning as a VEGFR inhibitor, demonstrated an effect on the viability of H460 NSCLC cells. At a concentration of 5 µM, the viability of control H460 cells was 53.10%, while H460 cells with βIII-tubulin knockdown showed a viability of 35.72% nih.govresearchgate.net. The viability ratio (Control H460 / βIII-tubulin knockdown H460) for AG-13958 was 1.49, suggesting an enhanced effect in βIII-tubulin suppressed cells nih.govresearchgate.net. Non-small cell lung cancer is a significant global health concern, characterized by challenges such as resistance to existing therapies researchgate.netbiorxiv.org.

Table 2: Effects of AG-13958 on Non-Small Cell Lung Cancer Cell Viability (5 µM Concentration)

Cell Line (H460)Target% ViabilityViability Ratio (Control/βIII-tubulin knockdown)
ControlVEGFR53.10 nih.govresearchgate.net1.49 nih.govresearchgate.net
βIII-tubulin knockdownVEGFR35.72 nih.govresearchgate.net

Inhibition of Endothelial Cell Proliferation (e.g., Human Umbilical Vein Endothelial Cells, HUVECs)

Modulation of Cellular Phenotypes and Functional Responses in Controlled Environments

As an antagonist of VEGFR2, AG-13958 modulates key cellular phenotypes and functional responses associated with angiogenesis. The inhibition of VEGF-induced proliferation and migration in HUVECs indicates its capacity to alter the fundamental behaviors of endothelial cells, which are crucial for the formation of new blood vessels caymanchem.commedchemexpress.complos.org. Angiogenesis involves a complex interplay of endothelial cell activities, including changes in morphology, adhesive properties, and the ability to form tube-like structures; by targeting VEGFR2, AG-13958 inherently influences these phenotypic shifts in a controlled in vitro environment caymanchem.commedchemexpress.com.

Utilization in High-Throughput Screening Methodologies

AG-13958 has been successfully identified and characterized through high-throughput screening (HTS) methodologies nih.govresearchgate.net. HTS is a powerful approach in scientific discovery, particularly in drug discovery, enabling the rapid assessment of millions of chemical, genetic, or pharmacological tests wikipedia.orgbmglabtech.com. This methodology leverages robotics, advanced liquid handling devices, and sensitive detectors to efficiently screen large compound libraries wikipedia.orgbmglabtech.com. The primary objective of HTS is to identify "hits" or "leads"—compounds that elicit a desired biological or biochemical activity by modulating specific biomolecular pathways wikipedia.orgbmglabtech.com. The identification of AG-13958 as a kinase inhibitor in a broad screen exemplifies the utility of HTS in discovering compounds with specific cellular effects nih.govresearchgate.net.

Structural Biology and Structure Activity Relationship Sar Investigations of Ag 13958

Elucidation of Molecular Features Critical for Kinase Binding

AG-13958 is recognized as a potent and selective inhibitor of VEGFR tyrosine kinases. Its inhibitory activity extends to VEGFR2, demonstrating a Ki value of 0.3 nM. Furthermore, AG-13958 effectively inhibits VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 0.31 nM biomol.com. This potency suggests a highly specific and effective interaction with its target.

The compound exhibits ATP-competitive binding kinetics, indicating that it competes with adenosine (B11128) triphosphate (ATP) for the binding site within the kinase domain medchemexpress.com. This mode of action is common among many kinase inhibitors, where the compound occupies the deep hydrophobic pocket typically bound by ATP, thereby preventing the enzyme's catalytic activity whiterose.ac.uk. The molecular architecture of AG-13958 is designed to effectively fit into this active site, forming critical interactions that stabilize its binding and lead to potent inhibition.

Key binding data for AG-13958 are summarized in the table below:

TargetActivity TypeValueUnitCitation
VEGFR2Ki0.3nM biomol.com
HUVECsIC500.31nM biomol.com

Comparative Structural Analysis with Analogous Kinase Inhibitors (e.g., Axitinib)

Comparative structural analysis with analogous kinase inhibitors, such as Axitinib, provides valuable insights into the SAR of AG-13958. Both AG-13958 and Axitinib are small molecule tyrosine kinase inhibitors, specifically targeting VEGFRs, and share a common indazole derivative core wikipedia.orgguidetopharmacology.orgmybiosource.comresearchgate.net. Axitinib, developed by Pfizer, is known for its potent and selective inhibition of VEGFR-1, VEGFR-2, and VEGFR-3, as well as platelet-derived growth factor receptor (PDGFR) and c-KIT guidetopharmacology.orgmybiosource.com.

A crucial distinction between AG-13958 and Axitinib lies in the substituents at the 6-position of their indazole core. These structural variations significantly influence their inhibitory potency and how they interact with the kinase's regulatory or "back pocket" researchgate.net. Research indicates that for Axitinib, the change in inhibitory potency correlates with the degree of minigastrin (MG) substrate saturation of VEGFR2. This suggests that Axitinib's binding mode can be influenced by the presence of the substrate, potentially leading to a Type II binding mode that targets the DFG-out conformation of the kinase researchgate.net.

In contrast, AG-13958, while structurally related, does not exhibit the same correlation between inhibitory potency and MG substrate saturation of VEGFR2, attributed to the size of its back pocket binding substituent researchgate.net. This difference highlights how subtle structural modifications can lead to distinct binding characteristics and potentially different allosteric effects on the kinase. The careful design of substituents at specific positions allows for fine-tuning of inhibitory profiles and selectivity.

Insights from Ligand-Target Docking and Interaction Maps

Ligand-target docking studies are computational methods used to predict the preferred orientation of a ligand when bound to a protein target, aiming to achieve a minimum free binding energy jscimedcentral.commdpi.com. While specific detailed docking studies for AG-13958 were not extensively detailed in the provided search results, the principles of molecular docking are universally applied to understand the interactions of kinase inhibitors.

For compounds like AG-13958 and Axitinib, docking simulations can elucidate the precise interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that occur between the inhibitor and the amino acid residues within the kinase's active site jscimedcentral.commdpi.com. These studies are instrumental in visualizing interaction maps, which graphically represent the crucial atomic-level contacts that contribute to binding affinity and specificity researchgate.net.

Computational Chemistry and in Silico Approaches in Ag 13958 Research

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target, thereby predicting the strength of the association or binding affinity nih.gov. This method is fundamental in structure-based drug design (SBDD) workflows nih.govdntb.gov.ua.

AG-13958 has been a subject of molecular docking investigations, particularly concerning its interaction with Platelet-Derived Growth Factor Receptor alpha (PDGFRα). Studies have shown that AG-13958 exhibits a high predicted affinity for human PDGFRα (hiPDGFRα) nih.govdntb.gov.ua.

Molecular Docking Findings for AG-13958 with PDGFRα nih.govdntb.gov.ua:

Target ProteinDocking Score (kcal/mol)Predicted Inhibition Constant (Ki)
hiPDGFRα-10.791.21 × 10⁻⁸ M (nanomolar range)

The reliability of these docking predictions for PDGFRα was validated by comparing the predicted complex of Imatinib (a known PDGFRα inhibitor) with its available crystal structure, yielding a low ligand-ligand superimpose root mean square deviation (RMSD) value of 0.198 Å, indicating high accuracy nih.govdntb.gov.ua.

Regarding Vascular Endothelial Growth Factor A (VEGFA) and RAC-alpha serine/threonine-protein kinase (AKT1), AG-13958 is recognized as a Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitor oaepublish.com. While detailed predictive modeling of AG-13958's specific binding modes with VEGFA or AKT1 was not explicitly found in the provided search results, VEGFR and AKT1 are well-established targets for molecular docking studies in drug discovery nih.govfrontiersin.orgdentalresearchtoday.com. For instance, Axitinib, a structurally related indazole inhibitor to AG-13958, is known to bind to the VEGF kinase domain in a DFG-out conformation frontiersin.org. Notably, a comparative study indicated that unlike Axitinib, AG-13958 did not exhibit substrate-specific potency enhancement for VEGFR2, a distinction attributed to the size of a back pocket binding substituent frontiersin.org. This suggests an understanding of AG-13958's interaction with VEGFR, even if atomic-level binding mode specifics were not detailed in the available snippets.

Virtual screening is a computational technique used to search large libraries of chemical compounds for those that are most likely to bind to a drug target, often employing molecular docking taylorfrancis.com. While AG-13958 has been identified as a potent compound with high affinity for PDGFRα following virtual ligand database screening nih.govdntb.gov.ua, the provided information does not explicitly state its application as a reference compound in virtual screening campaigns for identifying novel inhibitors. Instead, it appears as a successful hit identified through such screening processes. Reference compounds are typically well-characterized active molecules used to benchmark or guide the screening of new chemical entities mdpi.com.

Predictive Modeling of Binding Modes with Target Proteins (e.g., VEGFA, AKT1, PDGFRα)

Advanced Computational Simulations (e.g., Molecular Dynamics) for Mechanistic Understanding

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over a period of time, providing insights into the dynamic behavior of molecular systems and their interactions ebi.ac.ukacs.org. In drug discovery, MD simulations are often employed as a follow-up to molecular docking to assess the stability of ligand-protein complexes, refine binding poses, and understand the intricate mechanistic details of molecular recognition frontiersin.orgmdpi.comresearchgate.net.

While MD simulations are an integral part of comprehensive structure-based drug design workflows, including those involving PDGFRα inhibitors nih.govdntb.gov.ua, specific detailed molecular dynamics simulation results focusing solely on AG-13958 were not found in the provided search outputs. General discussions on MD applications highlight their utility in understanding macromolecular structure-to-function relationships and improving virtual screening processes acs.org.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Related Chemical Series

Quantitative Structure-Activity Relationship (QSAR) methodologies establish mathematical models that correlate the chemical structure of compounds with their biological activity europa.eu. These models enable the prediction of activity for new compounds and guide the design of molecules with improved properties nih.gov.

AG-13958 has been included in three-dimensional QSAR (3D-QSAR) analyses conducted for related chemical series of PDGFRα inhibitors nih.gov. In these studies, various molecular descriptors were considered and modulated to achieve optimal QSAR models. These descriptors typically include molecular weight (MW), number of hydrogen bond acceptors (nHA), number of hydrogen bond donors (nHD), octanol-water partition coefficient (LogP), topological polar surface area (TPSA), number of rotatable bonds (RBs), molar refractivity (MR), and molecular length nih.gov. The application of QSAR to compounds like AG-13958 helps in understanding the structural features critical for their activity and selectivity against target proteins.

Methodological Considerations and Research Applications of Ag 13958 in Experimental Systems

Role as a Pharmacological Probe in Biochemical and Cellular Assays

AG-13958 serves as a crucial pharmacological probe in experimental systems due to its specific inhibitory activity against VEGFR2. As an antagonist, it directly interferes with the function of VEGFR2, a receptor tyrosine kinase critical for angiogenesis, the formation of new blood vessels biomol.com. This property allows researchers to dissect the role of VEGFR2 in various physiological and pathological processes.

In biochemical assays, AG-13958 is utilized to study the intrinsic kinase activity of VEGFR2. Its reported inhibition constant (K_i) for VEGFR2 is 0.3 nM, indicating a high affinity for the target biomol.com. This data is typically obtained through in vitro kinase assays, where the compound's ability to prevent ATP binding or substrate phosphorylation by purified VEGFR2 kinase domain is measured. Such assays are fundamental for characterizing the direct interaction between the compound and its molecular target.

In cellular assays, AG-13958 is employed to investigate the downstream effects of VEGFR2 inhibition in a more complex biological context. A notable application is its use in human umbilical vein endothelial cell (HUVEC) proliferation assays biomol.com. Vascular endothelial growth factor (VEGF) is a potent inducer of HUVEC proliferation, a process central to angiogenesis. AG-13958 effectively inhibits VEGF-induced HUVEC proliferation with an IC50 of 0.31 nM biomol.com. This demonstrates its utility in cellular models to probe the functional consequences of VEGFR2 antagonism on endothelial cell behavior.

The data below summarizes the key inhibitory activities of AG-13958:

Target/AssayValueUnit
VEGFR2 (K_i)0.3nM
VEGF-induced HUVEC proliferation (IC50)0.31nM

Strategies for Profiling Target Selectivity and Specificity

Profiling the target selectivity and specificity of AG-13958 is crucial to ensure that observed biological effects are indeed mediated through VEGFR2 and not off-target interactions. While specific comprehensive selectivity profiling data for AG-13958 across a broad kinase panel were not detailed in the search results, the compound's characterization as a "VEGFR2 antagonist" implies that its primary target has been established biomol.com.

General strategies for profiling target selectivity involve evaluating the compound's activity against a range of related and unrelated targets. This typically includes:

Kinase Panel Screening : Testing AG-13958 against a diverse panel of kinases, especially other receptor tyrosine kinases, to identify any promiscuous binding or inhibition. This helps to confirm its specificity for VEGFR2 over other kinases that might share structural similarities or signaling pathways.

Binding Assays : Beyond functional inhibition, direct binding assays can quantify the affinity of AG-13958 to VEGFR2 compared to other potential targets acs.org.

Cell-based Assays with Knockout/Knockdown Models : Utilizing cell lines where VEGFR2 expression is genetically altered (e.g., knockout or knockdown) can help confirm that the observed cellular effects of AG-13958 are dependent on the presence and activity of VEGFR2.

Phenotypic Rescue Experiments : Demonstrating that the effects of AG-13958 can be rescued or overcome by overexpression of VEGFR2 or its downstream signaling components, or by using alternative pathways, further supports target specificity.

Computational Approaches : In silico methods, such as molecular docking and pharmacophore modeling, can predict potential off-targets and guide experimental validation researchgate.net.

The concept of "target-specific selectivity" emphasizes quantifying how selective a compound is for a particular protein target of interest, which is vital in multi-target drug discovery and repurposing nih.gov. For AG-13958, this would involve demonstrating a significantly higher potency for VEGFR2 compared to any other identified targets.

Development and Validation of Preclinical In Vitro Models for Mechanistic Research

Preclinical in vitro models are indispensable for elucidating the mechanistic basis of AG-13958's actions and for screening its effects in a controlled environment researchgate.netmdpi.com. The inhibition of VEGF-induced HUVEC proliferation is a prime example of a validated in vitro model used for AG-13958 research biomol.com. This model directly assesses the compound's anti-angiogenic potential by measuring its ability to prevent the growth and division of endothelial cells, a critical step in new blood vessel formation.

The HUVEC proliferation assay provides quantitative data (IC50 = 0.31 nM) that can be used to compare the potency of AG-13958 with other anti-angiogenic agents or derivatives biomol.com. Beyond simple proliferation, more advanced in vitro models can be developed and validated to gain deeper mechanistic insights:

Endothelial Tube Formation Assays : These assays mimic the capillary-like structure formation by endothelial cells on a matrix, providing a functional assessment of angiogenesis inhibition. AG-13958's effect on this process would further demonstrate its anti-angiogenic mechanism.

Migration Assays : Endothelial cell migration is another crucial step in angiogenesis. In vitro scratch wound assays or transwell migration assays can be used to evaluate AG-13958's impact on endothelial cell motility.

Signaling Pathway Analysis : Cell-based assays can be used to monitor the phosphorylation status of VEGFR2 and its downstream signaling molecules (e.g., Akt, ERK) in response to VEGF stimulation in the presence or absence of AG-13958. This provides direct evidence of its molecular mechanism of action at the cellular level.

3D Cell Culture Models : Advanced in vitro models like spheroids and organoids offer a more physiologically relevant environment than traditional 2D cultures, allowing for the study of complex cellular interactions and tissue-like responses to AG-13958 researchgate.netmdpi.com. These models can recapitulate aspects of the tumor microenvironment or other diseased tissues where angiogenesis plays a role.

Validation of these preclinical in vitro models involves ensuring their reproducibility, relevance to the biological question, and correlation with in vivo outcomes where applicable researchgate.netmdpi.com. The use of such models allows for high-throughput screening and detailed mechanistic studies, reducing the reliance on animal models in early drug discovery stages researchgate.netmdpi.com.

Emerging Research Perspectives and Future Trajectories in Ag 13958 Investigations

Integration with Systems Biology and Network Pharmacology Approaches

The application of systems biology and network pharmacology offers promising avenues for a comprehensive understanding of AG-13958's effects beyond its direct target. Systems biology, which involves high-throughput live-cell screens, is integral to drug discovery pipelines and can elucidate how small molecules interact with human protein kinases patsnap.comista.ac.at. AG-13958 has been utilized in such screens, highlighting its relevance in these holistic analytical frameworks patsnap.comista.ac.at.

Network pharmacology, a methodology designed to unravel the intricate relationships within biological systems, is particularly valuable for investigating multi-target drugs and their diverse action pathways jcancer.orgnih.gov. In a study exploring the molecular mechanisms of Xuefu Zhuyu decoction for atherosclerosis, AG-13958 was employed as a positive control for its known target, Vascular Endothelial Growth Factor A (VEGFA), within a network pharmacology and molecular docking analysis nih.govresearchgate.net. This demonstrates its established role as a reference compound in studies aiming to map compound-target interactions and predict therapeutic mechanisms within complex biological networks nih.govresearchgate.net. Such approaches can help identify key proteins and pathways that are modulated by AG-13958, even if indirectly, by integrating various omics data and computational models.

Table 1: Key Activity Data of AG-13958

TargetType of ActivityValueCell Line/ContextReference
VEGFR2Antagonist (Kᵢ)0.3 nM- caymanchem.combiomol.com
VEGF-induced HUVEC proliferationInhibition (IC₅₀)0.31 nMHuman Umbilical Vein Endothelial Cells (HUVECs) caymanchem.combiomol.com

Exploration of Novel Modulatory Roles in Undiscovered Cellular Pathways

While AG-13958 is predominantly characterized by its potent inhibition of VEGFR2, the complex and interconnected nature of cellular signaling pathways suggests the potential for undiscovered modulatory roles. Future research could leverage advanced experimental techniques, such as phosphoproteomics, transcriptomics, and metabolomics, to comprehensively profile the cellular responses to AG-13958. These "omics" approaches, often integrated with systems biology, can reveal off-target effects or secondary pathway modulations that are not immediately apparent from its primary mechanism of action. For instance, even highly selective inhibitors can induce adaptive or compensatory responses in cellular networks, leading to unexpected pathway alterations. Investigating these broader cellular impacts could uncover novel therapeutic opportunities or provide deeper insights into the fundamental biology of angiogenesis and related processes.

Potential for Further Development as a Biological Research Tool

AG-13958 holds significant promise for further development and widespread application as a biological research tool. Its well-defined mechanism as a potent VEGFR2 antagonist makes it an invaluable chemical probe for studying angiogenesis, vascular development, and receptor tyrosine kinase signaling in various experimental models caymanchem.combiomol.comadooq.com. The compound is readily available from research chemical suppliers, often marketed "for research use only," underscoring its current utility in laboratory settings biorbyt.comselleckchem.comadooq.com.

Its application in high-throughput live-cell screens against human protein kinases further exemplifies its utility in drug discovery and target validation efforts patsnap.comista.ac.at. Researchers can employ AG-13958 to:

Dissect VEGFR2-dependent pathways: By selectively inhibiting VEGFR2, researchers can delineate the specific contributions of this receptor to various cellular processes, including cell proliferation, migration, and survival.

Validate novel targets: In studies identifying new potential targets in angiogenesis or other diseases, AG-13958 can serve as a benchmark or a control compound to compare the efficacy and specificity of novel inhibitors.

Investigate resistance mechanisms: In preclinical cancer models, AG-13958 could be used to study mechanisms of resistance to VEGFR2 inhibition, which is crucial for developing next-generation therapies.

The consistent potency and specificity of AG-13958 make it a reliable tool for researchers aiming to perturb VEGFR2 activity and observe the downstream biological consequences.

Q & A

Q. What is the molecular mechanism of AG-13958 as a VEGFA inhibitor, and how can researchers validate its target specificity?

AG-13958 inhibits VEGFA signaling, a critical pathway in angiogenesis. To validate target specificity:

  • Perform kinase profiling assays to assess off-target effects against related receptors (e.g., VEGFR2/3, PDGFR).
  • Use siRNA knockdown or CRISPR-Cas9-mediated VEGFA gene silencing in cellular models to confirm phenotype rescue .
  • Quantify binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental models are appropriate for studying AG-13958’s efficacy in age-related macular degeneration (AMD) or cancer?

  • In vitro : Use endothelial cell lines (e.g., HUVECs) for tube formation assays to assess anti-angiogenic effects.
  • In vivo : Transgenic mouse models of AMD (e.g., laser-induced choroidal neovascularization) or xenograft tumors to evaluate tumor suppression .
  • Include dose-response curves and control groups (e.g., bevacizumab as a VEGFA benchmark) .

Q. How can researchers ensure reproducibility in AG-13958 studies, particularly in compound preparation and purity validation?

  • Characterize AG-13958 purity (>99%) via HPLC or mass spectrometry and document solvent/buffer conditions.
  • Reference Beilstein Journal of Organic Chemistry guidelines for experimental replication: detailed synthesis protocols, spectral data (NMR, IR), and batch-specific purity reports .

Advanced Research Questions

Q. How should researchers resolve contradictions in AG-13958’s efficacy across different disease models (e.g., AMD vs. gastrointestinal tumors)?

  • Conduct meta-analyses of existing datasets to identify model-specific variables (e.g., genetic background, dosing regimens).
  • Perform transcriptomic profiling (RNA-seq) to compare pathway activation (e.g., cell cycle vs. angiogenesis) in divergent models .
  • Apply Bayesian statistical models to quantify uncertainty in cross-study comparisons .

Q. What multi-omics approaches can elucidate AG-13958’s role in Gln metabolism and cyclin D1 regulation?

  • Integrate metabolomics (LC-MS) to track glutamine flux and proteomics (TMT labeling) to identify cyclin D1 interactors.
  • Use gene set enrichment analysis (GSEA) on RNA-seq data from ESCC models to link AG-13958 treatment to cell cycle dysregulation .
  • Validate findings with ChIP-seq for cyclin D1 promoter binding and CRISPR interference (CRISPRi) .

Q. How can researchers design experiments to assess AG-13958’s combinatorial effects with other targeted therapies?

  • Use high-throughput screening (e.g., SynergyFinder) to identify synergistic drug pairs (e.g., AG-13958 + mTOR inhibitors).
  • Apply Loewe additivity models or Bliss independence criteria to quantify interaction effects.
  • Include pharmacodynamic biomarkers (e.g., phosphorylated VEGFR2) in preclinical trials .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing AG-13958 dose-response data with high variability?

  • Use non-linear regression (e.g., four-parameter logistic model) to estimate EC₅₀/IC₅₀ values.
  • Apply mixed-effects models to account for inter-experiment variability.
  • Report confidence intervals and effect sizes per ARRIVE 2.0 guidelines .

Q. How should researchers address ethical considerations in AG-13958 studies involving animal models?

  • Follow 3R principles (Replacement, Reduction, Refinement) and obtain IACUC approval.
  • Document survival rates, tumor burden, and humane endpoints in PREPARE guidelines -compliant protocols .

Data Presentation & Publication

Q. What criteria should AG-13958 studies meet for publication in high-impact journals?

  • Adhere to FAIR data principles : Include raw datasets (e.g., RNA-seq FASTQ files) in repositories like GEO or PRIDE.
  • Provide supplementary materials with full synthetic protocols, uncropped gel images, and statistical code .
  • Use STAR Methods templates for reproducibility .

Q. How can researchers leverage “People Also Ask” data to identify understudied AG-13958 research gaps?

  • Mine Google Scholar and PubMed for recurring queries (e.g., “AG-13958 resistance mechanisms”).
  • Apply natural language processing (NLP) tools (e.g., BioBERT) to extract latent themes from literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-fluoro-5-[[3-[2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]amino]phenyl]-1,3-dimethyl-1H-Pyrazole-5-carboxamide
Reactant of Route 2
N-[2-fluoro-5-[[3-[2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]amino]phenyl]-1,3-dimethyl-1H-Pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.